molecular formula C7H4F2N2 B15235166 4,5-Difluoro-1H-indazole

4,5-Difluoro-1H-indazole

Cat. No.: B15235166
M. Wt: 154.12 g/mol
InChI Key: FDEWPDUOITWJSE-UHFFFAOYSA-N
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Description

4,5-Difluoro-1H-indazole is a heterocyclic aromatic compound featuring a fused benzene and pyrazole ring system with fluorine substituents at positions 4 and 5. Indazole derivatives are of significant interest in medicinal chemistry and materials science due to their structural versatility and biological activity. The presence of fluorine atoms enhances electronic properties, such as electron-withdrawing effects, which can improve metabolic stability, binding affinity, and lipophilicity in drug design .

Properties

Molecular Formula

C7H4F2N2

Molecular Weight

154.12 g/mol

IUPAC Name

4,5-difluoro-1H-indazole

InChI

InChI=1S/C7H4F2N2/c8-5-1-2-6-4(7(5)9)3-10-11-6/h1-3H,(H,10,11)

InChI Key

FDEWPDUOITWJSE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1NN=C2)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Difluoro-1H-indazole typically involves the cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as the starting material . The reaction conditions often include the use of hydrazine and a suitable solvent, with the reaction being carried out under reflux conditions to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The choice of solvents, catalysts, and purification methods are crucial in scaling up the production process.

Chemical Reactions Analysis

Types of Reactions: 4,5-Difluoro-1H-indazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of difluoroindazole oxides.

    Reduction: Formation of difluoroindazole hydrides.

    Substitution: Formation of various substituted indazole derivatives.

Scientific Research Applications

4,5-Difluoro-1H-indazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5-Difluoro-1H-indazole involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form hydrogen bonds and interact with biological macromolecules. This interaction can inhibit the activity of certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Fluorinated Indazoles

  • 6-Bromo-4-fluoro-1H-indazole (PF-06263276) :

    • Structure : Fluorine at position 4, bromine at position 6.
    • Properties : Bromine increases molecular weight (566.63 g/mol) and may enhance electrophilic substitution reactivity compared to 4,5-Difluoro-1H-indazole. The fluorine at position 4 likely stabilizes the indazole core via electron withdrawal, while bromine provides a handle for further functionalization .
    • Applications : Used in kinase inhibitors (e.g., PF-06263276 targets oncology pathways), highlighting the role of halogen substituents in drug development.
  • This compound: Structure: Difluorination at positions 4 and 5 creates a symmetrical electron-deficient ring system. The absence of bulky substituents (e.g., bromine) may improve solubility.

Fluorinated Imidazoles

  • 2-(4-Fluorophenyl)-4,5-diphenyl-1H-imidazole: Structure: Imidazole core with a 4-fluorophenyl substituent. Properties: Fluorine enhances electronegativity, stabilizing the imidazole ring. Applications: Imidazole derivatives are widely used in antifungal agents (e.g., discusses indazole analogs for Candida albicans inhibition), but indazoles often exhibit superior pharmacokinetic profiles due to increased rigidity.

Metal-Organic Framework (MOF) Ligands

  • 4,5-Bis(1H-tetrazol-5-yl)-1H-imidazole: Structure: Imidazole with tetrazole substituents. Properties: Nitrogen-rich ligands form stable MOFs with zinc, exhibiting high thermal (>300°C) and chemical stability (pH 2–12) .

Data Tables

Table 1: Structural and Functional Comparison

Compound Core Structure Substituents Molecular Weight (g/mol) Key Applications
This compound Indazole 4-F, 5-F ~150.11* Drug design, catalysis
6-Bromo-4-fluoro-1H-indazole Indazole 4-F, 6-Br 566.63 Kinase inhibition
2-(4-Fluorophenyl)-4,5-diphenyl-1H-imidazole Imidazole 4-F-phenyl, 4,5-diphenyl ~318.35* Antifungal agents

*Calculated based on empirical formulas.

Research Findings

  • Antifungal Activity : Indazole analogs demonstrate superior activity against Candida albicans compared to imidazoles, attributed to their rigid aromatic system and enhanced membrane penetration .
  • Regioselectivity : Fluorination at specific positions (e.g., 4,5-difluoro) in indazoles can direct subsequent substitutions, as seen in ’s regioselective methylation studies.
  • Stability : Fluorine’s electron-withdrawing effects improve thermal and oxidative stability, critical for MOFs () and pharmaceuticals.

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